molecular formula C7H7N3O B14849752 2-(Aminomethyl)-6-hydroxyisonicotinonitrile

2-(Aminomethyl)-6-hydroxyisonicotinonitrile

Cat. No.: B14849752
M. Wt: 149.15 g/mol
InChI Key: AVHXGKZZFWPIFR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-hydroxyisonicotinonitrile is an organic compound with a unique structure that includes an aminomethyl group, a hydroxy group, and a nitrile group attached to an isonicotinonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-hydroxyisonicotinonitrile can be achieved through several methods. One common approach involves the reaction of 6-hydroxyisonicotinonitrile with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts can enhance the efficiency of the reaction, and the process may be optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-hydroxyisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Aminomethyl)-6-oxoisonicotinonitrile.

    Reduction: Formation of 2-(Aminomethyl)-6-hydroxyisonicotinamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-6-hydroxyisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-hydroxyisonicotinonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxy and nitrile groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Similar structure but lacks the hydroxy and nitrile groups.

    6-Hydroxyisonicotinonitrile: Similar structure but lacks the aminomethyl group.

    2-(Aminomethyl)-6-hydroxybenzonitrile: Similar structure but with a benzene ring instead of an isonicotinonitrile backbone.

Uniqueness

2-(Aminomethyl)-6-hydroxyisonicotinonitrile is unique due to the presence of all three functional groups (aminomethyl, hydroxy, and nitrile) on the isonicotinonitrile backbone

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-(aminomethyl)-6-oxo-1H-pyridine-4-carbonitrile

InChI

InChI=1S/C7H7N3O/c8-3-5-1-6(4-9)10-7(11)2-5/h1-2H,4,9H2,(H,10,11)

InChI Key

AVHXGKZZFWPIFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CN)C#N

Origin of Product

United States

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